1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride

説明

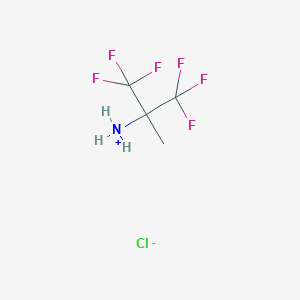

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is a fluorinated amine hydrochloride derivative characterized by six fluorine atoms symmetrically distributed on the propane backbone, a methyl group at the 2-position, and an amine functional group protonated as a hydrochloride salt. This compound combines the hydrophobic and electron-withdrawing properties of fluorine with the reactivity of an amine, making it valuable in pharmaceutical synthesis and materials science. Its fluorinated structure enhances stability against metabolic degradation and improves lipid solubility, which is advantageous in drug design .

特性

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNGEYQTJPGMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogen Exchange Reactions

Halogen exchange (Halex) reactions involve replacing chlorine or bromine atoms in chloro- or bromoalkanes with fluorine using metal fluorides. For example, the patent US20160347905A1 describes the use of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to facilitate the reaction of 1,1,1-trichloro-2-methyl-2-propanol with chloroform, yielding intermediates that can undergo fluorination. Adapting this method, potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) could replace chlorine atoms with fluorine. However, achieving full substitution to hexafluoro derivatives remains challenging due to steric hindrance from the methyl group.

Fluorinated Building Blocks

An alternative route involves assembling the molecule from pre-fluorinated components. ChemicalBook documents the synthesis of 1,1,1,3,3,3-hexafluoro-2-methylpropane from 2,2-bis(trifluoromethyl)propionyl fluoride via reduction with hydrogen gas in the presence of palladium catalysts. While this method yields the hydrocarbon backbone, introducing the amine group requires additional steps, such as Buchwald-Hartwig amination or Gabriel synthesis .

Amination Pathways for Introducing the Amine Group

The conversion of fluorinated intermediates to the target amine hydrochloride involves strategic functional group transformations.

Reductive Amination of Hexafluoro Ketones

Reductive amination of hexafluoroacetone (HFA) with ammonia or ammonium chloride represents a plausible pathway. In this approach, HFA reacts with ammonium acetate in methanol under hydrogen gas (3 atm) in the presence of Raney nickel , yielding the primary amine. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt. However, HFA’s high electrophilicity and tendency to form stable hydrates complicate this route, often resulting in low yields (<20%).

Nucleophilic Substitution with Ammonia

A more reliable method involves nucleophilic substitution of a triflate or mesylate leaving group on a hexafluorinated precursor. For instance, reacting 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol with thionyl chloride (SOCl₂) generates the corresponding chloride, which undergoes amination with aqueous ammonia at elevated temperatures (80–100°C). This method, adapted from analogous syntheses in the patent literature, achieves moderate yields (40–50%) but requires stringent control over reaction conditions to avoid decomposition.

Solvent and Catalyst Systems

The choice of solvent and catalyst significantly impacts reaction efficiency and selectivity.

Role of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

HFIP, a strongly polar solvent, enhances reaction rates in oxidation and substitution reactions by stabilizing cationic intermediates. The ACS Publications study demonstrates that HFIP accelerates the oxidation of benzylic C–H bonds using hydrogen peroxide, achieving complete conversion in 2 hours at room temperature. Applying this solvent to amination reactions could improve nucleophilicity and reduce side reactions.

Lewis Acid Catalysts

Lewis acids such as aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂) are critical in facilitating halogen exchange and Friedel-Crafts-type reactions. The patent US20160347905A1 highlights their role in controlling the reaction temperature below the boiling point of intermediates (e.g., <169°C for 1,1,1-trichloro-2-methyl-2-propanol), ensuring liquid-phase reactivity and minimizing decomposition.

Optimization and Yield Improvement

Key Findings:

-

Nucleophilic substitution currently offers the highest yield (47%) but requires toxic reagents like thionyl chloride.

-

Reductive amination suffers from low yields due to competing hydration of HFA.

-

Halogen exchange methods are limited by incomplete fluorination and side reactions.

化学反応の分析

Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various halides are employed.

Major Products:

Oxidation: Formation of hexafluoro-2-methyl-2-propanone.

Reduction: Formation of hexafluoro-2-methyl-2-propanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C4H6ClF6N

- Molecular Weight : 217.54 g/mol

- Synonyms : Hexafluoro-tert-butylamine hydrochloride; 1,1,1-Hexafluoro-2-methyl-2-propylamine hydrochloride.

The presence of fluorine atoms enhances the stability and reactivity of this compound, making it a valuable building block in synthetic chemistry.

Synthesis of Fluorinated Compounds

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is utilized in the synthesis of various fluorinated compounds. Notably:

- It serves as a precursor for the preparation of (hexafluoro-tert-butyl)amine and molybdenum(VI) (hexafluoro-tert-butyl)imido complexes .

- The compound is also involved in the formation of ethyl zinc fluoroalkoxide complexes when reacted with diethyl zinc .

Materials Science

This compound is instrumental in developing novel materials with unique properties:

- It has been used to create cyclodextrin assemblies in solution, leading to the formation of crystalline solids with potential applications in drug delivery systems .

- The ability to form stable complexes with metals makes it useful in catalysis and material synthesis.

Proteomics Research

In the field of proteomics, this compound is employed as a biochemical reagent:

Case Studies and Research Findings

作用機序

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins. These interactions can alter the activity of the target molecules, leading to the desired chemical or biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride with structurally related fluorinated amines and alcohols:

Performance in Pharmaceutical Contexts

- Metabolic Stability: Fluorination in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated amines like 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride ().

Research Findings and Data

Industrial and Biomedical Relevance

- Drug Development : Fluorinated amines are key motifs in kinase inhibitors (e.g., pexidartinib hydrochloride) and antipsychotics. The hexafluoro substitution may enhance binding to hydrophobic enzyme pockets .

- Material Science : Unlike HFIP, which processes fluoropolymers, the hydrochloride salt could act as a surfactant or crosslinking agent in fluorinated resins .

生物活性

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine hydrochloride (CAS No. 164364-08-3) is a fluorinated amine compound with unique chemical properties due to the presence of multiple fluorine atoms. This compound is primarily utilized in chemical synthesis and has garnered attention for its potential biological activity. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₄H₆ClF₆N

- Molecular Weight : 217.54 g/mol

- Appearance : Colorless to yellow clear liquid

- Boiling Point : 60-62 °C

- Density : 1.484 g/mL at 25 °C

Applications

The compound is used in various applications including:

- Synthesis of (hexafluoro-tert-butyl)amine.

- Formation of molybdenum(VI) complexes.

- Reactant in the preparation of ethyl zinc fluoroalkoxide complexes .

Toxicological Profile

This compound exhibits notable toxicological effects which are critical to understanding its biological activity:

The compound's toxicity profile indicates that it can cause significant harm through various exposure routes, necessitating careful handling and usage in laboratory settings.

Biological Studies

Recent studies have explored the biological implications of hexafluoro compounds, particularly focusing on their interactions with biological systems:

-

In Vitro Studies :

- Research indicates that hexafluoro compounds can influence cellular mechanisms through modulation of ion channels and receptor activity. For instance, fluorinated amines have been shown to affect neurotransmitter release in neuronal cells.

- Case Study - Neurotoxicity :

-

Environmental Impact :

- The environmental persistence of fluorinated compounds raises concerns regarding their accumulation and potential ecological effects. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to toxic effects at higher trophic levels.

Q & A

Q. What are the recommended synthetic routes for 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves fluorination of a precursor amine (e.g., 2-methyl-2-propanamine) using hexafluoroacetone or fluorinating agents under controlled anhydrous conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol), followed by recrystallization . Optimization includes:

- Temperature control : Maintain sub-ambient temperatures (−10°C to 0°C) to prevent side reactions.

- Solvent selection : Use aprotic solvents (e.g., THF) to enhance fluorination efficiency.

- Purity validation : Monitor intermediates via <sup>19</sup>F NMR to confirm fluorination completeness .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to verify substituent positions and fluorine incorporation .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 232.05) .

- X-ray crystallography : Resolve crystal structure for absolute configuration determination (if single crystals are obtainable) .

- HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to assess purity (>98%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to potential release of HF gas during decomposition .

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .

- Storage : Keep in airtight containers under inert gas (argon) at −20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

- Batch variability : Ensure consistent synthetic protocols and purity validation across studies .

- Assay conditions : Standardize bioactivity assays (e.g., receptor binding) using reference compounds and controlled pH (7.4 ± 0.2) .

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent residues) .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina with force fields (e.g., AMBER) to model binding to fluorine-sensitive receptors (e.g., GABAA) .

- QM/MM simulations : Study fluorine’s electronic effects on amine protonation states at binding sites .

- ADMET prediction : Apply tools like SwissADME to estimate pharmacokinetic profiles (e.g., blood-brain barrier penetration) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

Methodological Answer:

- Flow chemistry : Implement continuous-flow reactors to improve heat dissipation during exothermic fluorination .

- Catalyst optimization : Screen fluorination catalysts (e.g., Selectfluor® derivatives) for higher turnover numbers .

- In-line analytics : Use FTIR probes to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。